Pyrimidine, 2,4-diazido-5-(4-bromophenyl)-6-[4-(methylthio)phenyl]-
Description
Pyrimidine, 2,4-diazido-5-(4-bromophenyl)-6-[4-(methylthio)phenyl]-, is a heterocyclic aromatic compound with a pyrimidine core substituted at positions 2 and 4 with azide groups, a 4-bromophenyl group at position 5, and a 4-(methylthio)phenyl group at position 5. The presence of azide groups suggests reactivity for click chemistry or photolytic decomposition, while the bromophenyl and methylthiophenyl substituents may confer unique electronic and steric properties.
For instance, pyrimidines with halogenated aryl groups (e.g., 4-bromophenyl) often exhibit enhanced biological activity due to increased lipophilicity and improved binding affinity to biological targets . Similarly, methylthio-substituted pyrimidines are associated with antimicrobial and anticancer properties .
Properties
CAS No. |
651316-45-9 |
|---|---|
Molecular Formula |
C17H11BrN8S |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2,4-diazido-5-(4-bromophenyl)-6-(4-methylsulfanylphenyl)pyrimidine |
InChI |
InChI=1S/C17H11BrN8S/c1-27-13-8-4-11(5-9-13)15-14(10-2-6-12(18)7-3-10)16(23-25-19)22-17(21-15)24-26-20/h2-9H,1H3 |
InChI Key |
JLOOEGJHVAKUPD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C(=NC(=N2)N=[N+]=[N-])N=[N+]=[N-])C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substitution Patterns and Reactivity
a. Azide-Substituted Pyrimidines The 2,4-diazido groups in the target compound distinguish it from most analogs in the evidence. In contrast, discusses diazo coupling reactions in pyrimidines, emphasizing that electron-rich substituents (e.g., amino or hydroxyl groups) are required for diazonium reactivity. The azide groups in the target compound may offer alternative pathways for functionalization compared to traditional diazo intermediates .
b. Bromophenyl-Substituted Pyrimidines
Compounds like 5-(4-bromophenyl)pyrimidine-4,6-diol (CAS: 706811-25-8) share the 4-bromophenyl substituent but lack azide and methylthio groups. These derivatives are intermediates in synthesizing bioactive molecules, such as Macitentan impurities, and their crystal structures often show intramolecular hydrogen bonding, which influences stability and solubility . In contrast, the target compound’s bromophenyl group may enhance π-π stacking interactions in biological systems .
c. Methylthiophenyl-Substituted Pyrimidines describes 2-imino-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone, synthesized via cyclocondensation. The methylthio group in this compound contributes to electron-donating effects, stabilizing the pyrimidine ring and enabling antimicrobial activity. Similarly, the methylthiophenyl group in the target compound may enhance metabolic stability and membrane permeability .
Structural and Electronic Features
a. Crystallographic Comparisons
The dihedral angles between the pyrimidine ring and substituents in (e.g., 12.8° for phenyl groups) suggest that steric effects in the target compound’s 4-bromophenyl and 4-methylthiophenyl groups may influence molecular packing and bioavailability. Weak C–H⋯O and C–H⋯π interactions observed in and are critical for stabilizing crystal structures, a feature likely shared by the target compound .
b. Computational Insights
employed Gaussian software to optimize a methylthiophenyl pyrimidine derivative, revealing planar geometries and delocalized electron densities. Similar computational analysis of the target compound could predict its reactivity and stability.
Data Table: Key Properties of Comparable Pyrimidine Derivatives
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